Physical and chemical properties of 1-Bromo-4-(2,2,2-trichloroethyl)benzene
Physical and chemical properties of 1-Bromo-4-(2,2,2-trichloroethyl)benzene
Executive Summary
1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS: 65739-05-1) is a highly specialized halogenated aromatic building block utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. Characterized by a para-substituted bromine atom and a highly oxidized trichloroethyl moiety, this compound serves as a critical intermediate, most notably in the cyanide-free synthesis of 4-bromophenylacetic acid.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Meerwein arylation, and validated protocols for its downstream transformations.
Physicochemical Profiling
The dual halogenation of the benzene ring (aryl bromide) and the aliphatic side chain (trichloroethyl group) imparts unique electronic and steric properties to the molecule. The electron-withdrawing nature of the trichloroethyl group stabilizes the aromatic system against electrophilic attack, while the aryl bromide provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings).
Quantitative Data Summary
| Property | Value | Source / Condition |
| IUPAC Name | 1-Bromo-4-(2,2,2-trichloroethyl)benzene | Standard Nomenclature |
| CAS Registry Number | 65739-05-1 | Chemical Databases[1] |
| Molecular Formula | C8H6BrCl3 | - |
| Molecular Weight | 288.39 g/mol | Calculated[1] |
| Melting Point | 71 - 72 °C | Experimental[1] |
| Boiling Point | 308.4 ± 37.0 °C | Predicted at 760 mmHg[1] |
| Appearance | Crystalline solid | Room Temperature |
Mechanistic Synthesis: The Meerwein Arylation Pathway
The most efficient and scalable method for synthesizing 1-bromo-4-(2,2,2-trichloroethyl)benzene is through the Meerwein arylation of 1,1-dichloroethene (vinylidene chloride) using a 4-bromobenzenediazonium salt[2].
Causality & Mechanistic Logic
The selection of the Meerwein reaction over direct alkylation is driven by the need for strict regiocontrol and the avoidance of over-alkylation. The reaction is initiated by a Single Electron Transfer (SET) from a Copper(I) catalyst to the diazonium salt, extruding nitrogen gas and generating a highly reactive electrophilic aryl radical.
This aryl radical adds regioselectively to the less sterically hindered and more electron-rich terminal carbon of 1,1-dichloroethene. The resulting intermediate radical rapidly abstracts a chlorine atom from the Copper(II) chloride species in the catalytic cycle. This halogen-atom transfer not only installs the final trichloromethyl moiety but also regenerates the Cu(I) catalyst, making the system self-sustaining and thermodynamically favorable[2].
Caption: Mechanistic workflow of the copper-catalyzed Meerwein arylation pathway.
Validated Experimental Protocol: Synthesis of the Core Compound
Note: This protocol is a self-validating system; the visual transition from a clear diazonium solution to nitrogen evolution confirms the active catalytic cycle.
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Diazotization: Charge a reaction vessel with 250 g of 4-bromoaniline and 600 g of 20% hydrochloric acid. Heat to 85-95 °C until complete dissolution, then rapidly cool to -5 °C. Slowly add an aqueous solution containing 150 g of sodium nitrite ( NaNO2 ). Maintain the temperature strictly below 0 °C to prevent premature degradation to 4-bromophenol[2].
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Catalyst & Olefin Addition: To the cold diazonium solution, add 20 g of tetrabutylammonium bromide (TBAB, phase transfer catalyst) and 20 g of cuprous bromide ( CuBr ). Immediately begin the dropwise addition of 250 g of vinylidene chloride[2].
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Incubation & Workup: Allow the reaction to incubate for 2 hours at -5 °C. The evolution of N2 gas will be observed. Once gas evolution ceases, quench the reaction mixture, extract the organic phase with a suitable solvent (e.g., dichloromethane), and remove the solvent under reduced pressure to yield crude 1-bromo-4-(2,2,2-trichloroethyl)benzene[2].
Downstream Transformation: Synthesis of 4-Bromophenylacetic Acid
A primary industrial application of 1-bromo-4-(2,2,2-trichloroethyl)benzene is its use as a precursor for 4-Bromophenylacetic acid (CAS: 1878-68-8)[3]. This transformation avoids the use of highly toxic sodium cyanide, which is traditionally required to convert benzyl halides to phenylacetic acids.
Causality of Acidic Hydrolysis
The trichloroethyl group ( −CH2CCl3 ) is synthetically equivalent to a masked carboxylic acid. When subjected to highly concentrated sulfuric acid at elevated temperatures, the geminal trichloride undergoes sequential hydrolysis. The strong acid protonates the halogens, facilitating their departure and replacement by water molecules, ultimately collapsing into an acyl chloride intermediate that rapidly hydrolyzes into the stable carboxylic acid ( −CH2COOH ).
Caption: Sulfuric acid-mediated hydrolysis of the trichloroethyl group to a carboxylic acid.
Validated Experimental Protocol: Hydrolysis
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Acidic Digestion: Under a nitrogen atmosphere, charge a 1L three-necked flask with 200 g of 90% sulfuric acid ( H2SO4 ). Heat the acid to 80-90 °C[3].
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Substrate Addition: Slowly add 200 g of 1-bromo-4-(2,2,2-trichloroethyl)benzene dropwise to the hot acid. The dropwise addition is critical to manage the exothermic hydrolysis and prevent thermal runaway[2][3].
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Maturation: Maintain the reaction at 80-90 °C for 6 hours to ensure complete conversion of the trichloromethyl group[3].
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Isolation: Cool the system to room temperature and carefully quench by dripping the mixture into an excess of ice water. Filter the resulting precipitate, wash the filter cake thoroughly with cold water to remove residual acid, and dry. Recrystallization from toluene yields high-purity 4-bromophenylacetic acid (Melting point: 114-117 °C)[3].
Analytical Characterization & Safety Systems
Analytical Profiling
To ensure the integrity of the synthesized 1-bromo-4-(2,2,2-trichloroethyl)benzene, the following analytical signatures should be validated:
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1H NMR ( CDCl3 ): A distinct singlet integrating to 2 protons at approximately δ 4.0 - 4.2 ppm, corresponding to the isolated methylene ( −CH2− ) protons sandwiched between the aromatic ring and the highly deshielding −CCl3 group. Two doublets in the aromatic region ( δ 7.2 - 7.5 ppm) confirm the para-substitution pattern.
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Mass Spectrometry (GC-MS): The molecular ion peak will exhibit a complex isotope pattern characteristic of one bromine and three chlorine atoms (M, M+2, M+4, M+6, M+8), with the base peak often resulting from the loss of the −CCl3 radical.
Safety & Handling
As a heavily halogenated organic compound, 1-bromo-4-(2,2,2-trichloroethyl)benzene poses specific hazards. It is a lipophilic compound that can penetrate standard nitrile gloves upon prolonged exposure. All handling must occur within a certified fume hood to prevent inhalation of any sublimated particulates or residual vinylidene chloride from the synthesis step. The downstream hydrolysis utilizes 90% sulfuric acid at 90 °C, requiring strict thermal hazard protocols and the use of heavy-duty acid-resistant PPE.
References
- C8H6BrCl3 ISOMER Products Directory - GuideChem Source: GuideChem Database URL
- Cas 1878-68-8, 4-Bromophenylacetic acid - LookChem Source: LookChem Database URL
- CN107417509B - Preparation method of phenylacetic acid compound Source: Google Patents URL
